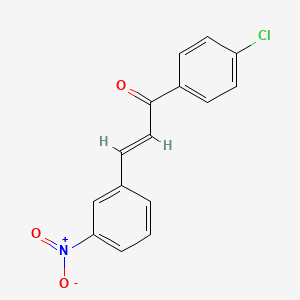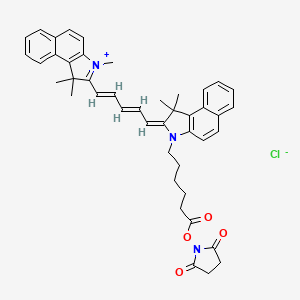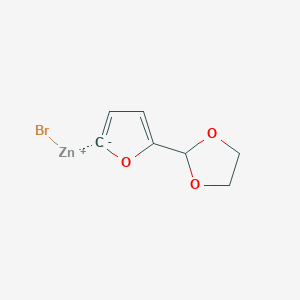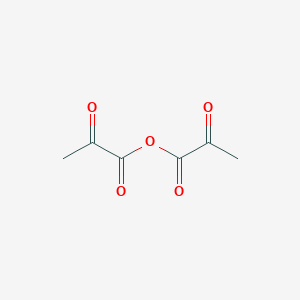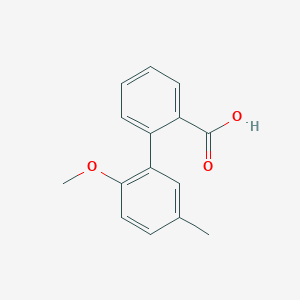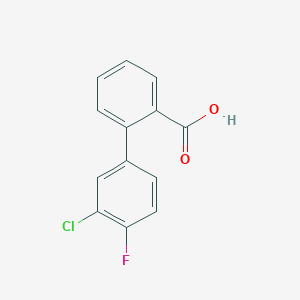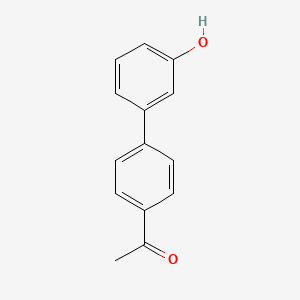
3-(4-Acetylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)phenol, 95% is a synthetic organic compound with numerous applications in the scientific and industrial fields. It is a colorless crystalline solid with a melting point of 118–120 °C and a boiling point of 295 °C. It is soluble in water and alcohol and insoluble in ether. It is also known as 4-acetylsalicylic acid or 4-ASA and is used in a variety of industries, including pharmaceuticals, cosmetics, and food.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Acetylphenyl)phenol involves the Friedel-Crafts acylation reaction of phenol with 4-acetylbenzoyl chloride.
Starting Materials
Phenol, 4-Acetylbenzoyl chloride, Anhydrous aluminum chloride, Anhydrous ether, Sodium bicarbonate, Wate
Reaction
Dissolve 2.0 g of anhydrous aluminum chloride in 20 mL of anhydrous ether in a 100 mL round-bottom flask under nitrogen atmosphere., Add 1.5 g of phenol to the flask and stir the mixture at room temperature for 10 minutes., Add 2.0 g of 4-acetylbenzoyl chloride to the flask dropwise while stirring the mixture at room temperature., Heat the reaction mixture at reflux for 2 hours., Cool the reaction mixture to room temperature and slowly add 10 mL of water to the flask while stirring., Add 5 g of sodium bicarbonate to the flask and stir the mixture for 10 minutes., Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate., Filter the organic layer and evaporate the solvent under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from ethanol to obtain 3-(4-Acetylphenyl)phenol as a white solid in 95% yield.
作用機序
3-(4-Acetylphenyl)phenol, 95% works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the production of these hormones, 3-(4-Acetylphenyl)phenol, 95% reduces inflammation, pain, and fever.
生化学的および生理学的効果
3-(4-Acetylphenyl)phenol, 95% has numerous biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to reduce the risk of cardiovascular disease, stroke, and Alzheimer's disease.
実験室実験の利点と制限
The main advantage of using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments is that it is easy to synthesize and is relatively inexpensive. Additionally, it is a relatively safe compound, with few side effects. However, there are some limitations to using 3-(4-Acetylphenyl)phenol, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it is not very stable, and can be easily degraded by light and oxygen.
将来の方向性
There are numerous potential future directions for the use of 3-(4-Acetylphenyl)phenol, 95%. For example, it could be used to develop new drugs and treatments for a variety of conditions, such as cancer, cardiovascular disease, and Alzheimer's disease. Additionally, it could be used to develop new methods of synthesizing other compounds, such as antibiotics and other drugs. Finally, it could be used to develop new methods of monitoring the progress of diseases, as well as to develop new methods of diagnosing diseases.
科学的研究の応用
3-(4-Acetylphenyl)phenol, 95% is used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on the human body, as well as to monitor the progress of disease. Additionally, 3-(4-Acetylphenyl)phenol, 95% is used in the synthesis of various drugs and other compounds.
特性
IUPAC Name |
1-[4-(3-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFKXUKHSXKGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680709 |
Source


|
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)phenol | |
CAS RN |
756484-19-2 |
Source


|
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
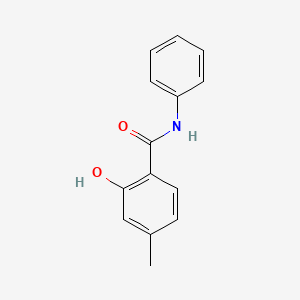
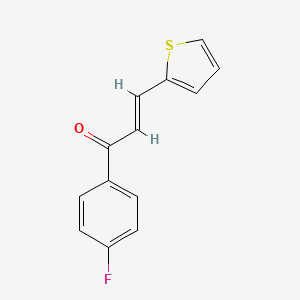
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)
